LBW242 is a conformationally constrained, monovalent small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (Smac). By cyclizing the proline-isoleucine positions of the native AVPI binding motif, LBW242 achieves potent antagonism of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the BIR3 domains of cIAP1, cIAP2, and XIAP [1]. For procurement and assay design, LBW242 offers a critical advantage over native Smac peptides due to its low molecular weight (454.65 g/mol), established oral bioavailability, and ability to penetrate the blood-brain barrier, making it a highly processable and reliable precursor for in vivo oncology and neurobiology models [2].
Substituting LBW242 with generic Smac AVPI peptides or unconstrained monovalent mimetics severely compromises assay reproducibility and in vivo applicability. Native Smac peptides suffer from rapid proteolytic degradation, poor cellular permeability, and a lack of oral bioavailability, restricting their use to cell-free assays or requiring complex delivery vehicles like liposomes [1]. Furthermore, while bivalent Smac mimetics (e.g., Birinapant) offer higher absolute binding affinities, their large molecular weights often impede blood-brain barrier penetration and complicate formulation [2]. LBW242’s specific cyclized structure ensures high metabolic stability and central nervous system (CNS) penetrance, making it non-interchangeable for neuro-oncology and systemic oral dosing studies [3].
In competitive FRET-based assays measuring occupancy of the XIAP BIR3 binding pocket, LBW242 demonstrates superior potency compared to the native Smac 7-mer peptide. LBW242 achieves an IC50 of 280 nM, whereas the unconstrained Smac 7-mer peptide yields an IC50 of 422 nM[1]. This quantitative improvement in binding, driven by the cyclization at the proline-isoleucine position, ensures more reliable displacement of caspases in biochemical and cellular assays [2].
| Evidence Dimension | XIAP BIR3 Binding Affinity (IC50) |
| Target Compound Data | LBW242: 280 nM |
| Comparator Or Baseline | Smac 7-mer peptide: 422 nM |
| Quantified Difference | 1.5-fold improvement in binding potency |
| Conditions | FRET-based competition assay using biotinylated Smac |
Procurement of LBW242 ensures higher assay sensitivity and lower required concentrations in target-engagement studies compared to synthesizing standard AVPI peptides.
LBW242 exhibits a pronounced selectivity profile favoring cellular IAP 1 (cIAP1) over X-linked IAP (XIAP). Competitive ELISA assays reveal that LBW242 binds to cIAP1 with an IC50 of 5 nM, compared to an IC50 of 200 nM for XIAP [1]. This 40-fold differential is critical for researchers focusing on the extrinsic apoptosis pathway, as the rapid, sub-nanomolar engagement of cIAP1 drives its auto-ubiquitination and proteasomal degradation, a mechanism not efficiently triggered by non-selective or XIAP-biased inhibitors[2].
| Evidence Dimension | Target Selectivity (IC50) |
| Target Compound Data | cIAP1 IC50: 5 nM |
| Comparator Or Baseline | XIAP IC50: 200 nM |
| Quantified Difference | 40-fold higher affinity for cIAP1 over XIAP |
| Conditions | Competitive ELISA assay using recombinant IAP proteins |
Buyers targeting TNF-alpha mediated apoptosis pathways must select LBW242 for its rapid and selective cIAP1 degradation capabilities.
Unlike bulky bivalent Smac mimetics or native peptides, LBW242 is characterized by its ability to cross the blood-brain barrier (BBB) at pharmacologically relevant concentrations. In orthotopic glioblastoma xenograft models, systemic administration of LBW242 successfully penetrates the CNS, directly preventing the binding of XIAP to caspase-9 in target tissues [1]. This pharmacokinetic property provides a decisive advantage over native peptides, which require direct intratumoral injection or specialized nanocarriers to achieve similar CNS exposure [2].
| Evidence Dimension | CNS Tissue Penetrance |
| Target Compound Data | LBW242: Crosses BBB and engages targets in orthotopic brain tumors |
| Comparator Or Baseline | Native Smac peptides: Fail to cross BBB without delivery vehicles |
| Quantified Difference | Systemic oral/IV efficacy vs. absolute requirement for local delivery |
| Conditions | In vivo orthotopic glioblastoma murine models |
For in vivo neurobiology and neuro-oncology procurement, LBW242 eliminates the need for complex formulation or invasive delivery methods required by peptides.
Due to its validated blood-brain barrier penetration and stability, LBW242 is the optimal monovalent Smac mimetic for in vivo studies targeting CNS malignancies, particularly in combination with standard cytotoxic therapies or radiotherapy [1].
With its 5 nM IC50 for cIAP1, LBW242 is highly suited for cellular assays designed to study the extrinsic apoptotic pathway, where rapid auto-ubiquitination and degradation of cIAP1 are required to sensitize cells to TNF-alpha [2].
LBW242 is utilized in hematological cancer research to abrogate paracrine tumor growth and overcome resistance conferred by the bone marrow microenvironment, offering a stable, orally bioavailable alternative to native peptides in these long-term co-culture models [3].